Product packaging for Escitalopram hydrobromide(Cat. No.:)

Escitalopram hydrobromide

Cat. No.: B1244730
M. Wt: 405.3 g/mol
InChI Key: WIHMBLDNRMIGDW-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Escitalopram hydrobromide (CAS 481047-50-1), with the molecular formula C20H21FN2O·HBr and a molecular weight of 405.30 g/mol, is the hydrobromide salt of the S-enantiomer of citalopram . This compound is a highly selective and potent inhibitor of the serotonin transporter (SERT) . Its primary research value lies in its unique dual mechanism of action: it not only binds to the orthosteric site of SERT but also interacts with an allosteric site on the same protein. This allosteric binding potentiates the inhibitory action at the primary site, leading to a more pronounced and sustained increase in synaptic serotonin levels compared to some other SSRIs . This makes it a pivotal tool compound for studying serotonergic neurotransmission, the pathophysiology of mood and anxiety disorders, and the mechanisms of antidepressant action in in vitro and animal models. Escitalopram is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a terminal half-life of approximately 27 to 32 hours . Its relatively low plasma protein binding (~56%) and high volume of distribution also make it a subject of interest in pharmacokinetic and drug-drug interaction studies . Researchers utilize this compound in various fields, including neuropharmacology, psychiatry, and analytical chemistry, where it serves as a critical reference standard for quality control and assay development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22BrFN2O B1244730 Escitalopram hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22BrFN2O

Molecular Weight

405.3 g/mol

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide

InChI

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/t20-;/m0./s1

InChI Key

WIHMBLDNRMIGDW-BDQAORGHSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br

Origin of Product

United States

Now I Will Structure the Outline Based on These Findings, Ensuring Academic Rigor and Adherence to All Constraints.1. Chemical Nomenclature and Stereochemical Analysis

Systematic Naming Conventions

The systematic name for the active moiety, escitalopram (B1671245), according to the International Union of Pure and Applied Chemistry (IUPAC) is (1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile. drugbank.comnewdrugapprovals.org The hydrobromide salt form is referred to as Escitalopram Hydrobromide.

Nomenclature Type Name
IUPAC Name (1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrobromide
CAS Name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, hydrobromide (1:1), (1S)-

This table provides the systematic and CAS names for this compound.

Chiral Purity and Enantiomeric Specificity of Escitalopram

Citalopram (B1669093) possesses a single chiral center, which results in the existence of two enantiomers: S-(+)-citalopram and R-(−)-citalopram. wikipedia.org Escitalopram is the S-enantiomer of citalopram. mdpi.comwikipedia.org The therapeutic activity of citalopram is primarily attributed to this S-enantiomer. mdpi.comchiralpedia.com In fact, escitalopram is reported to be at least 100-fold more potent than the R-enantiomer in its primary pharmacological action. ncats.io

The development of escitalopram is a classic example of a "chiral switch," where a single, more active enantiomer of a previously marketed racemic drug is developed. mdpi.comnih.gov This allows for a more targeted therapeutic effect. The chiral purity of escitalopram is a critical quality attribute, and various analytical methods, such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis, have been developed to ensure the enantiomeric purity of escitalopram formulations. mdpi.comdujps.comkuleuven.be

Relationship to Racemic Citalopram and R-Enantiomer Characteristics

Citalopram is a racemic mixture, meaning it contains equal parts of the S-(+)-enantiomer (escitalopram) and the R-(−)-enantiomer. wikipedia.orgresearchgate.net While the S-enantiomer is responsible for the desired therapeutic effects, the R-enantiomer is significantly less active. chiralpedia.com Some studies suggest that the R-enantiomer is not merely inactive but may actually counteract the effects of the S-enantiomer, possibly through an allosteric interaction with the serotonin (B10506) transporter. researchgate.netnih.gov This finding has been a key driver in the development and clinical preference for escitalopram over racemic citalopram.

Research has shown that the R-enantiomer of citalopram is about 30 times less potent than the S-enantiomer in its primary mechanism of action. mdpi.com Furthermore, some studies have associated the R-enantiomer with a less favorable profile in certain patient populations. nih.gov The differential activity of the two enantiomers underscores the importance of stereochemistry in drug action and development. nih.gov

Compound Description Key Characteristics
Escitalopram The S-(+)-enantiomer of citalopram.The therapeutically active enantiomer. mdpi.comchiralpedia.com
(R)-citalopram The R-(−)-enantiomer of citalopram.Significantly less potent than the S-enantiomer and may counteract its effects. mdpi.comnih.gov
Citalopram A racemic mixture of S- and R-citalopram.Contains a 1:1 ratio of the two enantiomers. researchgate.net

This table summarizes the key characteristics of escitalopram, its R-enantiomer, and the racemic mixture, citalopram.

Synthetic Methodologies and Process Chemistry

Historical Development of Synthetic Routes to Escitalopram (B1671245) Hydrobromide

The journey to the synthesis of escitalopram is intrinsically linked to its racemic parent compound, citalopram (B1669093). Citalopram was first synthesized in 1972 by the pharmaceutical company Lundbeck. hoyngrokhmonegier.com The initial syntheses of citalopram produced a racemic mixture, meaning it contained equal amounts of the (S)- and (R)-enantiomers. hoyngrokhmonegier.com Early methods for preparing citalopram involved the conversion of a 5-bromo derivative via reaction with cuprous cyanide. google.com

The development of escitalopram began in earnest in 1997, driven by the knowledge that the (S)-enantiomer was the pharmacologically active component. wikipedia.org Initial attempts to resolve the final racemic citalopram molecule proved challenging. hoyngrokhmonegier.comgoogle.com This led to a pivotal shift in strategy: the resolution of a key intermediate in the synthesis. A significant breakthrough came with the discovery that a diol intermediate, 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile, could be effectively resolved into its enantiomers. hoyngrokhmonegier.comgoogle.com This diol is synthesized from 5-cyanophthalide (B15270) through two successive Grignard reactions. google.com The optically pure (S)-diol could then be cyclized to form escitalopram. This approach, outlined in patents by Lundbeck, became a cornerstone of early commercial production. hoyngrokhmonegier.comgoogle.com

Over the years, further refinements and alternative strategies have been developed by various pharmaceutical companies, aiming to improve efficiency, reduce costs, and secure intellectual property. These developments include the exploration of different resolving agents, the synthesis of alternative precursors amenable to resolution, and the advent of asymmetric synthesis methods. For instance, processes utilizing a 5-iodophthalide (B1610549) precursor have been explored, offering advantages in the final cyanation step. google.com

Enantioselective Synthesis Strategies

The direct synthesis of the desired (S)-enantiomer, known as enantioselective synthesis, represents a more elegant and often more efficient approach than the resolution of racemic mixtures. For escitalopram, both asymmetric catalysis and chiral auxiliary-mediated methods have been investigated.

Asymmetric Catalysis in Escitalopram Synthesis

A significant advancement in the synthesis of escitalopram has been the development of asymmetric catalytic methods. One notable example involves the highly enantioselective rhodium-catalyzed addition of arylboroxines to simple aryl ketones. nsfc.gov.cnthieme-connect.comnih.gov This method utilizes a chiral bisphosphorus ligand, (R,R,R,R)-WingPhos, in conjunction with a rhodium catalyst. nsfc.gov.cnthieme-connect.comnih.gov This catalytic system facilitates the creation of the chiral tertiary alcohol, a key intermediate, with high enantioselectivity. nsfc.gov.cnthieme-connect.comnih.gov This approach offers a concise and efficient route to enantiopure diaryl alkyl carbinols, which are precursors to escitalopram. nih.govnsfc.gov.cn

Catalytic System Key Transformation Reported Enantiomeric Excess (ee) Reference
Rh/WingPhosAsymmetric addition of arylboroxine to an aryl ketone>99% ee nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of escitalopram synthesis, a method has been described based on the arylogous Michael addition to chiral alkenoyl oxazolidinones. researchgate.net This protocol, which can be catalyzed by a crown ether under phase-transfer conditions, allows for the asymmetric synthesis of phthalides containing a stereogenic γ-carbon. researchgate.net The chiral auxiliary is subsequently cleaved to afford the enantiopure product, which serves as a precursor in the formal synthesis of escitalopram. researchgate.net

Classical Resolution Techniques for Precursors

Classical resolution, which involves the separation of enantiomers from a racemic mixture, remains a widely used and practical approach for obtaining enantiomerically pure compounds. For escitalopram, the resolution of key precursors has been instrumental.

Diastereomeric Salt Crystallization for Escitalopram Precursors

The most prominent classical resolution strategy for escitalopram involves the diastereomeric salt crystallization of a key diol intermediate: 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile. google.commagtechjournal.com This racemic diol is treated with an optically pure chiral acid, most commonly (+)-di-p-toluoyl-D-tartaric acid ((+)-DPTTA). google.commagtechjournal.com The reaction forms two diastereomeric salts, which have different physical properties, such as solubility. This difference allows for the selective crystallization of one of the diastereomeric salts, the salt of the (S)-diol with (+)-DPTTA. google.comgoogle.com After separation, the desired (S)-diol can be liberated from the salt and carried forward to synthesize escitalopram. google.com

Precursor Resolving Agent Key Principle Reference
Racemic diol intermediate(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)Formation of diastereomeric salts with different solubilities, allowing for selective crystallization. google.commagtechjournal.com
Didesmethylcitalopram(−)-Di-p-toluoyltartaric acid (DPTTA)Formation of a diastereomeric salt that is readily crystallized. researchgate.net

Substrate Modification for Enhanced Resolution

An innovative approach to improve the efficiency of classical resolution involves modifying the substrate to make it more amenable to separation. In the synthesis of escitalopram, it was found that didesmethylcitalopram, a precursor where the two methyl groups on the nitrogen are replaced with hydrogens, is more easily resolved by diastereomeric salt crystallization than citalopram itself. researchgate.net

This strategy involves the synthesis of racemic didesmethylcitalopram, followed by its resolution using (−)-di-p-toluoyltartaric acid (DPTTA). researchgate.net The resolved (S)-didesmethylcitalopram is then subjected to dimethylation to yield escitalopram. researchgate.net This modification of the substrate provides a remarkable improvement in the resolution process, offering a more efficient route to the final enantiopure drug. researchgate.net

Industrial Scale-Up and Process Optimization

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including the need for cost-effective raw materials, high-yielding and reproducible reactions, and stringent control of impurities. In the context of Escitalopram hydrobromide, process optimization has been a continuous effort to enhance the efficiency and economic viability of its production.

A common industrial synthesis of citalopram, the precursor to escitalopram, begins with 5-cyanophthalide. This key intermediate undergoes a sequential Grignard reaction with 4-fluorophenylmagnesium bromide and 3-(N,N-dimethylamino)propylmagnesium chloride to yield a diol intermediate, 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile. google.com The subsequent cyclization of this diol, typically via the formation of a labile ester like a mesylate or tosylate, leads to the formation of citalopram. acs.org

One of the major hurdles in the industrial production of escitalopram is the effective separation of the desired (S)-enantiomer from the racemic citalopram or its intermediates. Direct resolution of citalopram has proven to be challenging. google.com Therefore, a common strategy involves the resolution of the diol intermediate. This is often achieved through diastereomeric salt formation using a chiral resolving agent, such as (+)-di-p-toluoyltartaric acid (DPTTA). google.comwipo.int The efficiency of this resolution is highly dependent on the purity of the diol intermediate. google.com

Process optimization efforts have focused on improving the purity of the diol intermediate. One approach involves the isolation of the diol as an oxalate (B1200264) salt, which facilitates its purification and subsequent resolution. google.comgoogle.com The use of specific solvent systems, such as a mixture of a halogenated hydrocarbon and an alcohol, has also been shown to improve the resolution process, leading to higher yields and optical purity of the desired S-diol. google.com

Impurity profiling and control are paramount in industrial synthesis. Several process-related impurities in escitalopram synthesis have been identified and characterized. acs.orggoogle.comresearchgate.net Understanding the formation pathways of these impurities is crucial for developing strategies to minimize their presence in the final active pharmaceutical ingredient (API). For instance, specific impurities can arise from the dehydration of the diol intermediate or from side reactions during the cyclization step. acs.org By carefully controlling reaction conditions, such as temperature and the choice of reagents, the formation of these impurities can be significantly reduced.

The table below summarizes some of the key process optimization strategies and their impact on the synthesis of Escitalopram.

Process Step Optimization Strategy Impact Reference(s)
Diol Intermediate PurificationIsolation as oxalate saltImproved purity of the diol, leading to more efficient resolution. google.comgoogle.com
Resolution of Diol IntermediateUse of specific solvent mixtures (e.g., dichloromethane (B109758) and ethanol) with DPTTAEnhanced yield and optical purity of the (S)-diol. google.com
Resolution of Diol IntermediateEnzymatic resolution using lipasesProvides a chemo-enzymatic route to the desired enantiomer. researchgate.netresearchgate.net
Impurity ControlIdentification and characterization of process-related impuritiesAllows for targeted adjustments in the synthetic process to minimize impurity formation. acs.orggoogle.comresearchgate.net
Cyclization of DiolControlled reaction conditions and choice of sulfonyl halideMinimizes the formation of byproducts and improves the yield of citalopram. acs.org

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound relies on the availability of key precursors and the strategic derivatization of intermediates to facilitate the desired chemical transformations.

The primary precursor for many synthetic routes to citalopram is 5-cyanophthalide . The synthesis of this intermediate has been a subject of considerable research to develop environmentally benign and efficient methods. One common industrial method for preparing the precursor to 5-cyanophthalide, 5-carboxyphthalide (B1580894) , involves the reaction of terephthalic acid with paraformaldehyde in the presence of fuming sulfuric acid (oleum). google.comwipo.int The resulting 5-carboxyphthalide can then be converted to 5-cyanophthalide. A process for this conversion involves transforming 5-carboxyphthalide into its acyl chloride, followed by reaction with hydroxylamine (B1172632) and subsequent dehydration to yield 5-cyanophthalide. i.moscow Another approach involves the dehydration of 5-carboxyphthalide to directly form 5-cyanophthalide. researchgate.net

The derivatization of intermediates plays a crucial role in the synthesis of escitalopram, particularly in the resolution of the chiral center. As mentioned earlier, the diol intermediate is often resolved as a diastereomeric salt. Another approach involves the derivatization of the diol to facilitate separation. For example, the diol can be derivatized with anhydrides, such as succinic anhydride, and then separated by liquid-liquid extraction. researchgate.net

Furthermore, the diol intermediate can undergo enzymatic acetylation of the primary benzylic alcohol, a process catalyzed by enzymes like Candida antarctica lipase (B570770) B (CAL-B). researchgate.net This enantioselective acetylation allows for the separation of the enantiomers.

Another key intermediate in some synthetic routes is 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) . The synthesis of this compound can be achieved by reacting 5-cyanophthalide with p-fluorophenyl magnesium bromide. nih.gov This intermediate can then be alkylated to introduce the dimethylaminopropyl side chain. A variation of this approach involves the alkylation of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile with 3-chloropropylamine (B7771022) to yield didesmethylcitalopram. This intermediate can then be resolved, and the desired (S)-enantiomer is subsequently methylated to produce escitalopram. researchgate.net

The derivatization of the amino group in intermediates has also been explored. For instance, novel photoaffinity ligands for the human serotonin (B10506) transporter have been synthesized based on the (S)-citalopram structure, involving modifications to the terminal amino group. acs.org

The table below provides a summary of key precursors and intermediate derivatizations in the synthesis of this compound.

Precursor/Intermediate Synthetic/Derivatization Approach Purpose Reference(s)
5-CarboxyphthalideSynthesis from terephthalic acid and paraformaldehyde in oleum.Precursor for the synthesis of 5-cyanophthalide. google.comwipo.int
5-CyanophthalideConversion from 5-carboxyphthalide via acyl chloride and hydroxylamine.Key starting material for the Grignard reaction to form the citalopram core structure. i.moscow
Diol IntermediateDerivatization with succinic anhydride.Facilitates separation of the diol from its acetate (B1210297) by liquid-liquid extraction. researchgate.net
Diol IntermediateEnzymatic acetylation of the primary alcohol.Enables kinetic resolution of the enantiomers. researchgate.net
1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrileAlkylation with 3-chloropropylamine.Forms didesmethylcitalopram, an intermediate that can be resolved and then methylated. researchgate.net
(S)-CitalopramDerivatization of the terminal amino group.Synthesis of novel photoaffinity ligands for research purposes. acs.org

Molecular Structure, Conformation, and Intermolecular Interactions

Solid-State Structural Characterization

The arrangement of molecules in a crystal lattice, known as the solid-state structure, is fundamental to a drug's physical and chemical properties.

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. The crystal structure of citalopram (B1669093) hydrobromide, the racemic mixture from which escitalopram (B1671245) is derived, has been solved using synchrotron X-ray powder diffraction data. researchgate.netcambridge.orgcambridge.org Citalopram hydrobromide crystallizes in the monoclinic space group P2₁/c. researchgate.netcambridge.orgcambridge.org The unit cell parameters have been reported as a = 10.76645(6) Å, b = 33.07086(16) Å, c = 10.89285(5) Å, and β = 90.8518(3)°. cambridge.orgcambridge.org The asymmetric unit contains two molecules of citalopram. researchgate.net

Studies on escitalopram oxalate (B1200264), another salt form, reveal that it can co-crystallize with oxalic acid, forming a molecular salt. researchgate.netrsc.org This structure consists of two escitalopram cations, one oxalate dianion, and one neutral oxalic acid molecule, highlighting the diverse crystalline arrangements possible for this active pharmaceutical ingredient. researchgate.netrsc.org X-ray analysis of β-cyclodextrin complexes with citalopram hydrobromide and escitalopram oxalate has also been performed to understand their supramolecular assemblies. doi.org

Table 1: Crystallographic Data for Citalopram Hydrobromide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.76645(6)
b (Å)33.07086(16)
c (Å)10.89285(5)
β (°)90.8518(3)
Volume (ų)3878.03(4)
Z8

Data sourced from studies on citalopram hydrobromide. cambridge.orgcambridge.org

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. google.comepo.org These different forms, or polymorphs, can exhibit distinct physical properties. google.com While extensive research has been conducted on various salts of escitalopram, the existence of multiple polymorphic forms of escitalopram hydrobromide itself is not as widely documented in the provided search results. However, the broader context of pharmaceutical solids suggests that polymorphism is a critical consideration. google.comepo.org

In addition to crystalline forms, escitalopram can exist in an amorphous state, which lacks a long-range ordered molecular structure. google.comumn.edu Amorphous escitalopram tartrate has been disclosed. google.comepo.org The amorphous form of a drug can offer different solubility and dissolution characteristics compared to its crystalline counterparts. umn.edu During manufacturing processes like hot-melt extrusion and fused deposition modeling 3D printing, crystalline escitalopram oxalate has been observed to become amorphous. pharmaexcipients.com The characterization of amorphous pharmaceuticals is crucial for ensuring product quality and performance. umn.edu

In the case of the escitalopram oxalate/oxalic acid ionic cocrystal, the components interact through N—H⋯O and short O—H⋯O hydrogen bonds, leading to the formation of supramolecular chains. researchgate.netrsc.org The study of supramolecular assemblies, which are complex structures formed through non-covalent interactions, is essential for understanding the properties of pharmaceutical solids. nih.gov In β-cyclodextrin complexes of escitalopram, the dimeric structures are stabilized by O-H···O hydrogen bonds, as well as C-H···π and F···F interactions. doi.org

Spectroscopic Characterization Techniques

Spectroscopy provides valuable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of escitalopram and its related substances. nih.govresearchgate.netgoogle.com For instance, ¹H NMR has been used to analyze purified escitalopram and its oxalate salt. google.comresearchgate.net Two-dimensional NMR techniques, such as DQF-COSY, HMBC, and HSQC, have been employed to elucidate the structures of process-related impurities found in bulk escitalopram. nih.govresearchgate.net Solid-state NMR (ssNMR) is particularly useful for characterizing the different solid forms of a drug, including polymorphs and amorphous states. google.comepo.org

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of molecules. nih.govresearchgate.netamericanpharmaceuticalreview.com These techniques are sensitive to the chemical environment and the solid-state form of a compound. americanpharmaceuticalreview.com The vibrational spectrum of escitalopram has been investigated using Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.net These experimental spectra can be compared with theoretical calculations, often performed using density functional theory (DFT), to gain a deeper understanding of the molecule's vibrational properties. researchgate.net

Different polymorphic forms of a drug will exhibit distinct IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. americanpharmaceuticalreview.com These spectroscopic methods can therefore be used to identify and quantify different polymorphs in a sample. americanpharmaceuticalreview.com For example, near-infrared (NIR) transmission spectroscopy has been successfully used to measure the active pharmaceutical ingredient (API) content in escitalopram tablets. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the analysis of escitalopram, the protonated molecule [M+H]⁺ is observed at an m/z of 325.200 or 325.3. researchgate.netijpsonline.com

Under tandem mass spectrometry (MS/MS), the parent ion at m/z 325 undergoes fragmentation, yielding several characteristic product ions. Key daughter ions are observed at m/z values of 307, 280, 262, and 109. researchgate.net The formation of the ion at m/z 307 is attributed to the loss of a water molecule (-18 Da), while the ion at m/z 280 corresponds to the loss of N-methylmethanamine (-45 Da). researchgate.net The fragment at m/z 109 is a significant and commonly monitored product ion for quantification purposes. researchgate.netijpsonline.comnih.gov Another notable fragment is observed at m/z 262.0. researchgate.netnih.gov These fragmentation patterns are crucial for the structural elucidation and selective quantification of escitalopram in various matrices.

Table 1: Key Mass Spectrometry Data for Escitalopram

Feature m/z Value Description
Parent Ion [M+H]⁺ 325.2, 325.3 Protonated molecular ion of escitalopram. researchgate.netijpsonline.com
Product Ion 307 Resulting from the loss of H₂O. researchgate.net
Product Ion 280 Resulting from the loss of N-methylmethanamine. researchgate.net
Product Ion 262.0 A major fragment used for quantification. researchgate.netnih.gov

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The absorption of photons in this region excites electrons from lower energy ground states to higher energy excited states. du.edu.eg The primary transitions observed are π → π* and n → π* transitions, which are characteristic of molecules containing unsaturated centers and non-bonding electrons. du.edu.egusp.br

For escitalopram oxalate, the maximum absorbance (λmax) is typically observed around 238 nm or 239 nm when measured in solvents like methanol (B129727) or a mixture of methanol and water. nih.govnih.govajrconline.org This absorption is attributed to the π → π* transitions within the conjugated systems of the molecule. libretexts.org The specific chromophores in escitalopram, such as the fluorophenyl and the phthalancarbonitrile groups, are responsible for this characteristic absorption. The molar absorptivity (ε), a measure of how strongly the compound absorbs light, has been reported as 0.1742×10⁵ L/mol·cm at 239 nm in methanol. ajrconline.org

Table 2: UV-Vis Spectroscopic Data for Escitalopram Oxalate

Parameter Value Solvent
λmax 238 nm 80% v/v Methanol in Water. nih.gov
λmax 238 nm Not specified. nih.gov
λmax 239 nm Methanol. ajrconline.org

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to investigate the properties of escitalopram at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied to predict molecular properties, including the electronic charge density, band structure, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.netekb.eg

Studies utilizing DFT have been conducted to understand the electronic properties and reactivity of escitalopram. For instance, the HOMO-LUMO energy gap for escitalopram oxalate was calculated to be -0.26778 eV, indicating its potential bioreactivity. nih.gov DFT calculations have also been employed to investigate the interactions between escitalopram and other molecules, such as ethanol (B145695) and common analgesics, by analyzing changes in electronic properties upon interaction. researchgate.netdergipark.org.tr These studies provide insights into how the molecule's reactivity and electronic characteristics might be influenced by its environment. researchgate.netdergipark.org.tr

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. The collection of all possible conformations and their energies forms a potential energy surface or energy landscape. nih.govresearchgate.net For flexible molecules like escitalopram, understanding this landscape is key to comprehending its interactions.

Molecular Dynamics Simulations of Escitalopram Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique has been instrumental in studying the interaction of escitalopram with its biological target, the serotonin (B10506) transporter (SERT). researchgate.netresearchgate.net

MD simulations have shown that escitalopram binds to both a primary (orthosteric) site and a secondary (allosteric) site on the SERT molecule. researchgate.netresearchgate.netnih.gov The binding at the allosteric site is thought to stabilize the binding at the orthosteric site, prolonging the inhibition of serotonin reuptake. researchgate.net Simulations have revealed that the root-mean-square deviation (RMSD) of the SERT-escitalopram system is notably higher compared to the transporter bound with its natural substrate, serotonin, suggesting that escitalopram binding induces significant structural instability in the transporter, thereby inhibiting its function. researchgate.net These simulations provide a dynamic view of the binding process and the conformational changes that are crucial for escitalopram's activity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational chemistry technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). periodicodimineralogia.itnih.gov It is used to analyze charge transfer, hyperconjugation, and other intramolecular and intermolecular interactions. periodicodimineralogia.itresearchgate.net

NBO analysis can quantify the transfer of charge between donor and acceptor orbitals within a molecule or between interacting molecules. periodicodimineralogia.it For example, the stability arising from hyperconjugative interactions is evaluated by examining the second-order perturbation theory energy of the Fock matrix. wisc.edu This analysis reveals the energy of delocalization between filled (donor) and empty (acceptor) orbitals. wisc.edu While specific NBO analysis data for this compound was not found in the search results, this method is a powerful tool for understanding the electronic delocalization within the escitalopram molecule, which is influenced by its aromatic rings and functional groups. Such analyses are key to understanding the molecule's reactivity and electronic properties. nih.gov

Molecular and Cellular Mechanisms of Action

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between escitalopram (B1671245) and the serotonin (B10506) transporter is a complex process involving both primary (orthosteric) and secondary (allosteric) binding sites. This dual interaction is believed to be central to its potent and selective inhibition of serotonin reuptake. drugbank.comresearchgate.net

Serotonin Transporter (SERT) Orthosteric Binding

Escitalopram binds with high affinity to the primary, or orthosteric, binding site on the serotonin transporter. researchgate.netnih.gov This is the same site to which the endogenous neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) binds. drugbank.com By occupying this central binding site, located within the transmembrane domains of the transporter, escitalopram competitively inhibits the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. researchgate.netmedsafe.govt.nznih.gov This blockade leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. drugbank.comresearchgate.net The binding of escitalopram to the orthosteric site is characterized by a slow dissociation rate, contributing to a sustained inhibition of the transporter. nih.gov

Allosteric Modulation of SERT Activity

A distinguishing feature of escitalopram's mechanism of action is its interaction with an allosteric binding site on the SERT, which is distinct from the primary orthosteric site. drugbank.comnih.gov This allosteric site is located at the extracellular vestibule of the transporter. researchgate.net Binding of escitalopram to this secondary site modulates the transporter's function without directly inhibiting serotonin reuptake itself. researchgate.net

This allosteric interaction is thought to enhance the binding of escitalopram to the orthosteric site and, crucially, decreases the dissociation rate of escitalopram from this primary site. researchgate.netnih.gov This stabilizing effect results in a more prolonged and effective inhibition of serotonin reuptake. nih.gov The R-enantiomer of citalopram (B1669093), which is not therapeutically active, can also bind to the allosteric site and, in doing so, negatively interferes with the binding of escitalopram. researchgate.netnih.gov This unique allosteric modulation is hypothesized to contribute to escitalopram's superior efficacy and potentially faster onset of action compared to other SSRIs. drugbank.com

Selectivity Profile Against Other Neurotransmitter Transporters (e.g., NET, DAT)

Escitalopram exhibits a high degree of selectivity for the serotonin transporter over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). wikipedia.orgnih.gov In vitro studies have demonstrated that its affinity for SERT is significantly greater than for NET or DAT. nih.gov This high selectivity is a key factor in its favorable side-effect profile compared to less-selective antidepressants. wikipedia.org By minimizing interactions with other neurotransmitter systems, the potential for off-target effects is reduced. drugbank.com

Table 1: Comparative Binding Affinities (Ki) of Escitalopram for Monoamine Transporters

TransporterKi (nM)
SERT0.8 - 1.1
NET7,800
DAT27,400

Data sourced from Wikipedia. wikipedia.org

Binding Affinity and Potency Studies (In Vitro)

In vitro studies have consistently demonstrated the high affinity and potency of escitalopram for the human serotonin transporter. Radioligand binding assays have determined its inhibition constant (Ki) to be in the low nanomolar range, indicating a very strong binding interaction.

Biochemical studies have shown that escitalopram is a potent inhibitor of serotonin (5-HT) uptake with an in vitro IC50 value of 2.1 nM in rat brain synaptosomes. medsafe.govt.nzapexbt.com The IC50 value represents the concentration of the drug required to inhibit 50% of the biological process, in this case, serotonin reuptake. In COS-1 cells expressing the human serotonin transporter, escitalopram inhibited [3H]-5-HT uptake with a Ki value of 6.6 nM. apexbt.com

Table 2: In Vitro Potency of Escitalopram

AssayCell/Tissue TypeParameterValue (nM)
[3H]-5-HT Uptake InhibitionRat Brain SynaptosomesIC502.1
[3H]-5-HT Uptake InhibitionCOS-1 cells (human SERT)Ki6.6
[125I]-RTI-55 BindingCOS-1 cells (human SERT)Ki3.9

Data sourced from APExBIO. apexbt.com

Cellular Signaling Pathways Modulation

The binding of escitalopram to the serotonin transporter initiates a cascade of downstream cellular events that ultimately lead to its therapeutic effects. These changes involve the modulation of serotonergic neurotransmission and the adaptation of neuronal signaling pathways.

Effects on Serotonergic Neurotransmission at a Cellular Level

By blocking the reuptake of serotonin, escitalopram leads to an acute increase in the concentration of serotonin in the synaptic cleft. drugbank.comnih.gov This elevated synaptic serotonin enhances the activation of various postsynaptic serotonin receptors. drugbank.com Over time, this sustained increase in serotonergic signaling leads to adaptive changes in the serotonergic system. wikipedia.org

Modulation of Neuronal Firing Rates (In Vitro/Preclinical Models)

Escitalopram, as a selective serotonin reuptake inhibitor (SSRI), directly impacts the electrophysiological properties of serotonergic neurons, primarily located in the dorsal raphe nucleus (DRN) of the brainstem. The primary mechanism involves the blockade of the serotonin transporter (SERT), which leads to an increase in extracellular serotonin (5-HT) concentrations in the somatodendritic autoreceptor region of these neurons. This accumulation of 5-HT subsequently activates 5-HT1A autoreceptors, resulting in a negative feedback loop that hyperpolarizes the neuron and reduces its firing rate.

Preclinical in vivo electrophysiology studies in rats have demonstrated that systemic administration of escitalopram potently suppresses the firing rate of 5-HT neurons in the DRN. nih.gov This effect is dose-dependent and is a hallmark of acute SSRI action. Notably, escitalopram has been shown to be more potent in this regard compared to its racemic parent compound, citalopram. For instance, studies have indicated that escitalopram is approximately four times more potent than citalopram in suppressing the firing activity of these neurons. nih.gov

The antagonistic action of the R-enantiomer of citalopram (R-citalopram) has been a key area of investigation. Preclinical models have shown that the co-administration of R-citalopram can attenuate the suppressant effect of escitalopram on DRN neuronal firing. nih.govnih.gov For example, in the presence of R-citalopram, a higher dose of escitalopram is required to achieve the same level of suppression of 5-HT neuronal firing. researchgate.net This antagonistic effect is not observed with all SSRIs; for instance, R-citalopram does not block the firing suppression induced by fluoxetine (B1211875). oup.com This suggests a specific interaction between the citalopram enantiomers at the level of the SERT.

Chronic administration of escitalopram leads to adaptive changes in the serotonergic system. Initially, the reduced firing rate is a temporary effect. Over time, the sustained increase in synaptic 5-HT levels leads to the desensitization and downregulation of 5-HT1A autoreceptors. wikipedia.org This desensitization gradually disinhibits the serotonergic neurons, allowing them to return to a normal firing rate, but now in the presence of enhanced synaptic 5-HT levels in projection areas. Studies in animal models of depression, such as the Wistar-Kyoto rat, have shown that chronic escitalopram treatment can lead to an upregulation of the DRN-prefrontal cortex serotonin system, including an increase in basal 5-HT levels in the DRN and enhanced responsiveness to escitalopram. nih.gov

Table 1: Preclinical Findings on the Modulation of Dorsal Raphe Nucleus (DRN) 5-HT Neuronal Firing by Escitalopram
Preclinical ModelCompound(s) TestedKey FindingsReference
Rat in vivo electrophysiologyEscitalopram, CitalopramEscitalopram is approximately 4 times more potent than citalopram in suppressing DRN 5-HT neuronal firing. nih.gov
Rat in vivo electrophysiologyEscitalopram, R-citalopramR-citalopram antagonizes the suppressant effect of escitalopram on DRN 5-HT neuronal firing. nih.govnih.gov
Rat in vivo electrophysiologyEscitalopram, R-citalopram, FluoxetineR-citalopram does not antagonize the suppressant effect of fluoxetine on DRN 5-HT neuronal firing. oup.com
Wistar-Kyoto rat model of depression (chronic treatment)EscitalopramChronic escitalopram upregulates the DRN-prefrontal cortex 5-HT system. nih.gov

Enantiomeric Interactions and Contributions to Mechanism

The pharmacological profile of escitalopram is intrinsically linked to its stereochemistry as the S-enantiomer of citalopram. Citalopram is a racemic mixture, containing equal parts of S-citalopram (escitalopram) and R-citalopram. psychopharmacologyinstitute.com While escitalopram is the therapeutically active component, R-citalopram is not merely an inert constituent but actively influences the mechanism of action. drugbank.com

The primary molecular target for escitalopram is the serotonin transporter (SERT). wikipedia.org Escitalopram exhibits a high affinity for the primary binding site (the orthosteric site) on the SERT, where serotonin itself binds. This binding competitively inhibits the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. In contrast, R-citalopram has a significantly lower affinity for this primary site, being approximately 30 to 40 times less potent than escitalopram in inhibiting serotonin reuptake. drugbank.comau.dk

A crucial aspect of escitalopram's mechanism lies in its interaction with a second, allosteric binding site on the SERT. nih.govwikipedia.org This allosteric site modulates the binding at the primary orthosteric site. Escitalopram binds to this allosteric site, which has a profound effect on its own binding to the primary site. Specifically, the allosteric binding of escitalopram stabilizes its association with the orthosteric site, slowing its dissociation from the transporter. drugbank.comnih.gov This leads to a more prolonged and effective blockade of serotonin reuptake.

R-citalopram also interacts with this allosteric site, but with a different functional consequence. When R-citalopram occupies the allosteric site, it appears to induce a conformational change in the SERT that hinders the binding of escitalopram to the primary site. nih.gov This results in a functional antagonism, where the presence of R-citalopram reduces the efficacy of escitalopram. oup.com This antagonistic interaction has been demonstrated in various preclinical models, where R-citalopram has been shown to counteract the effects of escitalopram on both neurochemical and behavioral measures. nih.govnih.gov The clinical implication of this enantiomeric interaction is that racemic citalopram may be less effective than an equivalent dose of pure escitalopram due to the inhibitory action of the R-enantiomer. researchgate.net

Table 2: Comparative Binding Affinities of Citalopram Enantiomers for the Serotonin Transporter (SERT)
CompoundBinding SiteBinding Affinity (Ki, nM)Key Functional ConsequenceReference
Escitalopram (S-citalopram)Orthosteric site on hSERT~1.1 - 6.6Potent inhibition of serotonin reuptake. apexbt.com
R-citalopramOrthosteric site on hSERT~40 times lower than EscitalopramWeak inhibition of serotonin reuptake. drugbank.comau.dk
Escitalopram (S-citalopram)Allosteric site on hSERTBinds with significant affinityStabilizes its own binding to the orthosteric site, prolonging SERT inhibition. wikipedia.orgdrugbank.com
R-citalopramAllosteric site on hSERTBinds to the allosteric siteFunctionally antagonizes the binding and efficacy of escitalopram at the orthosteric site. nih.govoup.com

Pharmacokinetic Principles and Metabolic Pathways in Vitro/preclinical Models

Absorption and Distribution Mechanisms (Mechanistic Studies)

In vitro and preclinical studies indicate that escitalopram (B1671245) is readily absorbed. Following oral administration, absorption is expected to be nearly complete. drugbank.comtga.gov.au The absolute bioavailability of the racemic mixture, citalopram (B1669093), is approximately 80%, and it is anticipated that escitalopram's bioavailability is similar. tga.gov.aufda.gov Food does not appear to affect the absorption of escitalopram. tga.gov.aunih.gov

Escitalopram exhibits extensive distribution into tissues, with an apparent volume of distribution of about 12 to 26 L/kg. drugbank.comtga.gov.au Preclinical studies in rats have suggested that P-glycoprotein inhibitors, such as verapamil (B1683045) and quinidine, may enhance the penetration of escitalopram across the blood-brain barrier, potentially increasing its effects. wikipedia.org In vitro binding studies have also shed light on its interaction with the serotonin (B10506) transporter (SERT), revealing the existence of both a primary high-affinity (orthosteric) site and a lower-affinity allosteric site. nih.gov Escitalopram's binding to this allosteric site is thought to stabilize its association with the transporter, leading to a more effective inhibition of serotonin reuptake. tga.gov.aunih.gov

Metabolic Transformations of Escitalopram

Escitalopram undergoes extensive metabolism, primarily in the liver. drugbank.comtga.gov.aumedsafe.govt.nz

Cytochrome P450 (CYP) Isoenzyme Involvement

The biotransformation of escitalopram is mediated by several cytochrome P450 enzymes. In vitro studies using human liver microsomes have identified CYP2C19 and CYP3A4 as the primary isoenzymes involved in the N-demethylation of escitalopram. researchgate.netfda.gov CYP2D6 also contributes to its metabolism, although to a lesser extent. drugbank.commedsafe.govt.nz

The relative contributions of these enzymes to the intrinsic clearance of escitalopram have been estimated as follows:

CYP2C19: 36% nih.gov

CYP3A4: 34% nih.gov

CYP2D6: 30% nih.gov

Identification and Characterization of Metabolites

The primary metabolic pathway for escitalopram is demethylation, leading to the formation of two main metabolites:

S-desmethylcitalopram (S-DCT)

S-didesmethylcitalopram (S-DDCT)

Unchanged escitalopram is the predominant compound found in plasma. tga.gov.aunih.govhres.ca After multiple doses, the plasma concentrations of S-DCT are approximately one-third of the parent drug, while S-DDCT is often at or below quantifiable levels. nih.govfda.govhres.ca The formation of S-DCT from escitalopram is catalyzed by CYP2C19, CYP3A4, and to a smaller degree, CYP2D6. researchgate.net The subsequent demethylation of S-DCT to S-DDCT appears to be primarily catalyzed by CYP2D6. medsafe.govt.nzresearchgate.net

Metabolite Pharmacological Activity (In Vitro)

The primary metabolite, S-desmethylcitalopram (S-DCT), is a weaker inhibitor of serotonin reuptake compared to the parent compound, escitalopram. nih.gov In vitro studies have shown that escitalopram is at least 7 times more potent than S-DCT and 27 times more potent than S-DDCT in inhibiting serotonin reuptake. fda.gov S-DCT and S-DDCT also exhibit no or very low affinity for a range of other receptors, including serotonergic (5-HT1-7), alpha- and beta-adrenergic, dopamine (B1211576) (D1-5), histamine (B1213489) (H1-3), muscarinic (M1-5), and benzodiazepine (B76468) receptors. fda.gov Consequently, the metabolites of escitalopram are not considered to contribute significantly to its therapeutic effects. nih.govfda.gov

Elimination Pathways and Excretion Mechanisms (In Vitro)

Escitalopram and its metabolites are eliminated through both hepatic (metabolic) and renal routes. tga.gov.au Hepatic clearance accounts for the majority of the drug's elimination. drugbank.com Following oral administration, approximately 8% of the dose is recovered in the urine as unchanged escitalopram and 10% as S-desmethylcitalopram. drugbank.comfda.gov The oral plasma clearance of escitalopram is approximately 600 mL/min, with about 7% attributed to renal clearance. drugbank.comhres.ca

Protein Binding Characteristics (In Vitro)

Escitalopram exhibits relatively low binding to human plasma proteins. drugbank.comnih.gov In vitro studies have determined the protein binding to be approximately 56%, and this binding is independent of the drug's plasma concentration. drugbank.comtga.gov.aunih.gov This low level of protein binding suggests that escitalopram is not likely to be involved in significant drug interactions related to displacement from plasma proteins. nih.gov

Data Tables

Table 1: Key Pharmacokinetic Parameters of Escitalopram (In Vitro/Preclinical)

ParameterValueSource(s)
Bioavailability~80% drugbank.comtga.gov.aufda.gov
Volume of Distribution12-26 L/kg drugbank.comtga.gov.au
Plasma Protein Binding~56% drugbank.comtga.gov.aunih.gov
Primary Metabolizing EnzymesCYP2C19, CYP3A4, CYP2D6 drugbank.commedsafe.govt.nzresearchgate.netnih.gov
Primary MetabolitesS-desmethylcitalopram (S-DCT), S-didesmethylcitalopram (S-DDCT) drugbank.comnih.govhres.ca
Oral Plasma Clearance~600 mL/min drugbank.comhres.ca
Renal Clearance Contribution~7% of total oral clearance drugbank.comhres.ca

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques

Chromatographic methods form the cornerstone of Escitalopram (B1671245) analysis, providing powerful separation capabilities for the drug substance and its related impurities.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Escitalopram. ijprajournal.com Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. jneonatalsurg.comajpamc.com These methods are designed to be simple, specific, precise, and accurate for the determination of Escitalopram in various dosage forms. pensoft.net

Method development typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength to achieve adequate separation and sensitivity. Common stationary phases include C18 columns. jneonatalsurg.compensoft.net Mobile phases are often a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). jneonatalsurg.comijpsr.com Detection is frequently carried out using a UV detector at wavelengths around 238 nm to 240 nm. jneonatalsurg.comajpamc.com

Validation of these HPLC methods involves a comprehensive evaluation of parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. ijprajournal.com Linearity is typically established over a concentration range relevant to the dosage form, with correlation coefficients (r²) consistently exceeding 0.999. jneonatalsurg.compensoft.net Accuracy is confirmed through recovery studies, while precision is demonstrated by low relative standard deviation (%RSD) values, generally less than 2.0%. pensoft.netscispace.com Stability-indicating methods are also developed by subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, and thermal and photolytic degradation to ensure that all degradation products are separated from the main peak. ijpsr.com

Table 1: Example of a Validated RP-HPLC Method for Escitalopram

ParameterCondition/Result
Column Phenomenex C-18 (250 mm x 4.6 mm, 5 µm) jneonatalsurg.com
Mobile Phase 0.05% OPA in water: methanol (40:60 v/v) jneonatalsurg.com
Flow Rate 1.0 ml/min jneonatalsurg.com
Detection Wavelength 238 nm jneonatalsurg.com
Retention Time 2.70 min jneonatalsurg.com
Linearity Range 2-20 µg/ml ajpamc.comnih.gov
Correlation Coefficient (r²) 0.9997 jneonatalsurg.com

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of Escitalopram. This technique is particularly useful for routine quality control analysis. sciensage.info

In HPTLC, the separation is achieved on aluminum plates pre-coated with silica (B1680970) gel 60F-254. sciensage.inforesearchgate.netrjptonline.org A suitable mobile phase, often a mixture of solvents like methanol, ethyl acetate (B1210297), toluene, and triethylamine, is chosen to achieve a clear separation between Escitalopram and other components. sciensage.inforesearchgate.net After development, the plates are scanned using a densitometer at a specific wavelength, typically around 254 nm, to quantify the separated spots. rjptonline.org

HPTLC methods for Escitalopram are validated for linearity, precision, accuracy, specificity, and robustness. sciensage.inforjptonline.org For instance, a method might show a linear relationship in a concentration range of 50-150 µg/mL with a good correlation coefficient. researchgate.net The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. For Escitalopram, Rf values are consistently reported to ensure method reliability. researchgate.netrjptonline.org

Table 2: HPTLC Method Parameters for Escitalopram Analysis

ParameterCondition/Result
Stationary Phase HPTLC aluminum plates coated with silica gel 60 F254 rjptonline.org
Mobile Phase Chloroform: Methanol (4:6 v/v) rjptonline.org
Detection Wavelength 254 nm rjptonline.org
Rf Value 0.24 rjptonline.org
Linearity Range 3-7 µ g/spot rjptonline.org
Correlation Coefficient (r²) 0.998 rjptonline.org

Gas Chromatography (GC) is the preferred method for the analysis of residual solvents and other volatile organic impurities that may be present in the Escitalopram hydrobromide active pharmaceutical ingredient (API) from the manufacturing process. The presence of these impurities is strictly regulated by pharmacopeial standards.

The GC method typically employs a capillary column, such as a BP 624, and a Flame Ionization Detector (FID). ispub.com Nitrogen is commonly used as the carrier gas. ispub.com The method involves direct injection of a solution of the API in a suitable solvent. The temperature program of the GC oven is optimized to separate all potential volatile impurities within a reasonable time frame. ispub.com Validation of the method ensures its specificity, accuracy, and precision for the intended residual solvents. ispub.com

Mass Spectrometry Coupled Techniques (e.g., LC-MS/MS) for Impurity Profiling and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation of process-related impurities and degradation products of Escitalopram. researchgate.netresolvemass.ca These techniques combine the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry, allowing for the detection and identification of impurities even at trace levels. resolvemass.canih.gov

For impurity profiling, an efficient chromatographic separation is first developed. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source. researchgate.net The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion of each impurity. Further fragmentation in MS/MS experiments helps in elucidating the structure of these unknown compounds. researchgate.netresearchgate.net This technique has been successfully used to identify and characterize several process-related impurities in Escitalopram bulk drug. researchgate.net

LC-MS/MS is also the gold standard for identifying and quantifying Escitalopram and its metabolites, such as demethyl escitalopram and didemethyl escitalopram, in biological matrices like plasma. nih.govnih.gov This is crucial for pharmacokinetic and therapeutic drug monitoring studies. nih.gov The high sensitivity of LC-MS/MS allows for the detection of low concentrations of the drug and its metabolites. nih.gov

Spectrophotometric Methods for Quantification

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of Escitalopram in bulk and pharmaceutical dosage forms. nih.gov These methods are based on the measurement of the absorbance of a solution of Escitalopram in a suitable solvent at its wavelength of maximum absorbance (λmax).

For Escitalopram, the λmax is typically observed around 238-240 nm in solvents like methanol or a methanol-water mixture. ajpamc.comnih.govjst.go.jp The method is validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision over a specific concentration range. nih.gov

Other spectrophotometric methods involve the formation of colored complexes. For example, Escitalopram can form charge-transfer complexes with π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ion-pair complexes with acid dyes such as bromocresol green. researchgate.net The absorbance of the resulting colored solution is then measured at the specific λmax of the complex. researchgate.net These methods provide an alternative to direct UV spectrophotometry. researchgate.netredalyc.org

Table 3: Spectrophotometric Methods for Escitalopram Quantification

MethodReagent/Solventλmax (nm)Linearity Range (µg/mL)
Zero-Order UV nih.govMethanol:Water (8:2)2382-20
Charge-Transfer Complex researchgate.netDDQ in Acetonitrile4568.28–373.00
Ion-Pair Complex researchgate.netBromocresol Green in Chloroform4162.07–41.44
Oxidation-Complexation redalyc.orgresearchgate.netBromate-bromide/Iron(III)-thiocyanate4801.0-7.0 (for Citalopram)

Chiral Analytical Methods for Enantiomeric Purity

Escitalopram is the (S)-enantiomer of citalopram (B1669093). wikipedia.org The (R)-enantiomer is considered an impurity, and its level is strictly controlled. mdpi.com Therefore, chiral analytical methods are essential to determine the enantiomeric purity of Escitalopram. Chiral HPLC is the most widely used technique for this purpose. scispace.comnih.govwikipedia.org

These methods utilize a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly employed. mdpi.comnih.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation between the (S)- and (R)-enantiomers. nih.gov

The developed chiral HPLC method is then validated to ensure its suitability for quantifying the (R)-enantiomer in the presence of the (S)-enantiomer. scispace.com This includes demonstrating specificity, linearity, and the limit of quantification for the undesired enantiomer. nih.gov Some advanced methods have been developed for the simultaneous determination of both chiral and achiral impurities of Escitalopram in a single run. mdpi.com

Table 4: Example of a Chiral HPLC Method for Escitalopram

ParameterCondition/Result
Column Chiralcel OJ-H (Cellulose-based) nih.gov
Mobile Phase Ethanol-water-diethylamine (70:30:0.1 v/v/v) nih.gov
Resolution between enantiomers 2.09 nih.gov
Limit of Quantification (R-enantiomer) 3.8 µg/mL nih.gov

Method Validation and Robustness for Academic Research

In academic research, while the stringent regulations of Good Manufacturing Practices (GMP) may not be fully applicable, the principles of method validation are crucial for generating reproducible and reliable data. The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

Method validation in an academic context is often guided by the principle of "fit for purpose." The extent of validation will depend on the nature of the research, whether it is for quantitative analysis, impurity profiling, or pharmacokinetic studies. The fundamental parameters for validation, often adapted from the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness. ijprajournal.comresearchgate.netrjptonline.org

Key Validation Parameters in Academic Research:

Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijprajournal.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a standard solution. researchgate.netrjptonline.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage of the drug recovered is calculated. researchgate.netrjptonline.org

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and can be determined at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netrjptonline.org

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. gsconlinepress.com This provides an indication of its reliability during normal usage. For High-Performance Liquid Chromatography (HPLC) methods, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. gsconlinepress.com

The following table summarizes typical validation parameters and acceptance criteria for an HPLC method for escitalopram analysis in an academic research setting.

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be well-resolved from other peaks.
Linearity (Correlation Coefficient, R²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (RSD) ≤ 2.0%
Robustness The method should remain reliable with small variations in parameters.

This table is interactive. Users can sort and filter the data.

A study by Saleh et al. (2016) demonstrated the robustness and ruggedness of an HPLC method for escitalopram analysis, ensuring its reliability in different settings. ijprajournal.com Such studies are vital in academic research to ensure that the analytical methods are transferable and that the results are consistent and dependable.

Impurity Characterization and Elucidation of Formation Mechanisms

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) like this compound are critical for ensuring the safety and quality of the drug product. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). scielo.br

The characterization of these impurities often involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for detecting and quantifying impurities. miami.edutandfonline.com Once an impurity is detected, its structure is typically elucidated using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. miami.edutandfonline.comresearchgate.net

Common Impurities and Their Formation:

Several process-related impurities and degradation products of escitalopram have been identified and characterized.

Process-Related Impurities: During the synthesis of escitalopram, various related substances can be formed. For example, three impurities, designated as ESC-I, ESC-II, and ESC-III, were detected in escitalopram bulk drug. researchgate.netresearchgate.net The structures of ESC-II and ESC-III were proposed based on mass spectrometric data and confirmed by NMR spectroscopy. researchgate.net The formation of ESC-II is suggested to occur from the interaction of escitalopram with traces of dichloromethane (B109758), a solvent used in the extraction process. researchgate.net Similarly, ESC-III is believed to be formed by the interaction of unreacted starting material with dichloromethane. researchgate.net Another study identified an unknown impurity in citalopram hydrobromide, which was characterized as 1-[1-(3-Dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzo-furan -5-yl]-ethanone. A plausible mechanism for its formation was also proposed. miami.edutandfonline.com

Degradation Products: Escitalopram can degrade under various stress conditions such as hydrolysis, oxidation, and photolysis. scielo.brnih.gov Forced degradation studies are often conducted to identify potential degradation products. For instance, under hydrolytic conditions, citalopram hydrobromide was found to form citalopram carboxamide and 3-hydroxycitalopram N-oxide. scielo.br Under oxidative conditions, the major degradation product was identified as 1-{[3-dimethylamino(oxide)- propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran- 5-carbonitrile. nih.gov Photodegradation studies of escitalopram in surface water have also identified several transformation products. mdpi.com

The following table provides a summary of some identified impurities of escitalopram and the analytical techniques used for their characterization.

Impurity/Degradation ProductAnalytical Technique(s) Used for Characterization
1-[1-(3-Dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzo-furan -5-yl]-ethanoneHPLC, LC-MS, NMR, IR, Elemental Analysis miami.edutandfonline.com
N-(chloromethyl)-3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium (ESC-II)HPLC-UV, LC/ESI-MS, NMR researchgate.net
N-(chloromethyl)-4-[4-cyano-2-(hydroxymethyl)phenyl]-4-(4-fluorophenyl)-4-hydroxy-N,N-dimethylbutan-1-aminium (ESC-III)HPLC-UV, LC/ESI-MS, NMR researchgate.net
1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran-5-carboxamide (citalopram carboxamide)LC-MS, LC-MS² scielo.br
3-hydroxycitalopram N-oxideLC-MS, LC-MS² scielo.br
1-{[3-dimethylamino(oxide)- propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran- 5-carbonitrileLC-MS, IR nih.gov

This table is interactive. Users can sort and filter the data.

Understanding the formation mechanisms of these impurities is crucial for optimizing the manufacturing process and storage conditions to minimize their levels in the final drug product.

Preclinical Pharmacological Research and Mechanistic Studies Non Human

In Vitro Assays for Target Engagement and Functional Activity

In vitro studies have been fundamental in quantifying the binding affinity and functional potency of escitalopram (B1671245) at its primary molecular target, the serotonin (B10506) transporter (SERT), and in establishing its selectivity over other monoamine transporters.

Radioligand binding assays using membranes from cells expressing human transporters have demonstrated that escitalopram binds with high affinity to the primary (orthosteric) site on the SERT. nih.govdrugbank.com Its affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) is significantly lower, underscoring its high selectivity. drugbank.com For instance, one study reported a binding affinity (Ki) of 1.1 nmol/L for the human SERT, while its affinity for NET and DAT was thousands of times weaker. drugbank.com This high selectivity for SERT is a defining characteristic of escitalopram and is thought to contribute to its favorable tolerability profile. nih.gov

Functional assays measuring the inhibition of neurotransmitter reuptake confirm the potent and selective action of escitalopram. In studies using rat brain synaptosomes, escitalopram potently inhibits the uptake of serotonin ([³H]-5-HT) with IC50 values in the low nanomolar range. apexbt.com In contrast, its inhibitory effect on the uptake of norepinephrine ([³H]-I-NA) and dopamine ([³H]-DA) is substantially weaker, requiring much higher concentrations. apexbt.com

A key finding from in vitro research is escitalopram's unique interaction with an allosteric site on the SERT, distinct from the primary serotonin binding site. nih.gov Binding to this allosteric site modulates the activity at the orthosteric site; specifically, it slows the dissociation rate of escitalopram from the primary binding site, thereby prolonging its inhibitory effect on serotonin reuptake. nih.govacs.org This allosteric interaction is stereoselective, with escitalopram showing a higher affinity for this site than its R-enantiomer. clinpgx.org This dual-binding mechanism is hypothesized to contribute to the superior efficacy and potentially faster onset of action observed with escitalopram compared to its racemic parent compound, citalopram (B1669093). nih.govnih.gov

Table 1: In Vitro Binding Affinity and Functional Potency of Escitalopram
ParameterTargetValueAssay System
Binding Affinity (Ki)Human SERT1.1 nmol/LRadioligand binding assay drugbank.com
Binding Affinity (Ki)Human NET>10,000 nmol/LRadioligand binding assay drugbank.com
Binding Affinity (Ki)Human DAT>10,000 nmol/LRadioligand binding assay drugbank.com
Functional Potency (IC50)[³H]-5-HT Uptake Inhibition2.1 ± 0.75 nMRat brain synaptosomes apexbt.com
Functional Potency (IC50)[³H]-I-NA Uptake Inhibition2500 ± 202 nMRat brain synaptosomes apexbt.com
Functional Potency (IC50)[³H]-DA Uptake Inhibition40000 ± 15500 nMRat brain synaptosomes apexbt.com

Cellular Models for Neurotransmitter Uptake and Release

Cellular models have provided a controlled environment to investigate the effects of escitalopram on the function of the serotonin transporter at a whole-cell level. Studies frequently utilize non-neuronal cell lines, such as COS-1 or Human Embryonic Kidney (HEK293) cells, that have been genetically engineered to express the human serotonin transporter (hSERT). apexbt.comnih.gov

In these hSERT-expressing cell lines, escitalopram demonstrates potent inhibition of serotonin uptake. apexbt.com For example, experiments in COS-1 cells expressing hSERT showed that escitalopram inhibited [³H]-5-HT uptake with a Ki value of 6.6 ± 1.4 nM. apexbt.com These cellular systems allow for a detailed characterization of the drug's interaction with the transporter in a living cell membrane, confirming the high-affinity binding observed in membrane preparations.

Beyond monoamine transporters, some studies have explored escitalopram's effects on other cellular processes. For instance, research using primary cultured rat cortical astrocytes investigated the impact of escitalopram on L-glutamate release. researchgate.net In this specific model, acute and subchronic administration of escitalopram did not significantly affect either basal or potassium-evoked astroglial L-glutamate release, suggesting that its primary mechanism is not the modulation of glutamate (B1630785) release from astrocytes under these conditions. researchgate.net Other studies in HEK293/tau441 cells, a model for studying tau protein phosphorylation, found that escitalopram could ameliorate forskolin-induced tau hyperphosphorylation, suggesting potential downstream effects beyond direct SERT inhibition. nih.gov

Animal Models for Pharmacological Characterization (Mechanism-Oriented)

In vivo animal models are indispensable for characterizing the neurochemical and behavioral consequences of escitalopram's interaction with the serotonergic system within a complex, living organism.

In vivo microdialysis in rodents is a key technique used to measure real-time changes in extracellular neurotransmitter levels in specific brain regions following drug administration. Studies in rats have consistently shown that systemic administration of escitalopram leads to a significant and dose-dependent increase in extracellular serotonin levels in various brain areas, including the frontal cortex and ventral hippocampus. nih.govnih.gov This elevation of synaptic serotonin is the direct neurochemical consequence of SERT blockade and is considered the primary mechanism underlying its therapeutic effects. nih.gov

Interestingly, some microdialysis studies have also revealed that the R-enantiomer of citalopram can attenuate the increase in extracellular serotonin induced by escitalopram. nih.gov This finding provides in vivo evidence for the counteracting effect of R-citalopram, likely through its interaction at the allosteric site of the SERT, which has been observed in vitro. nih.govnih.gov Furthermore, some studies have reported that escitalopram can also produce a moderate increase in extracellular norepinephrine in the frontal cortex, an effect thought to be mediated by the inhibition of the norepinephrine transporter (NET), despite its much lower in vitro affinity for this transporter. nih.gov

To correlate administered doses with target engagement in the brain, receptor occupancy studies are performed, often using neuroimaging techniques like Positron Emission Tomography (PET) or ex vivo autoradiography. These studies measure the percentage of SERT sites that are bound by the drug at a given dose or plasma concentration.

PET studies in non-human primates using the SERT-specific radioligand [¹¹C]MADAM have been conducted to determine SERT occupancy after escitalopram administration. nih.gov These studies established a clear relationship between the dose of escitalopram, its concentration in the plasma, and the degree of SERT occupancy in the brain. nih.govresearchgate.net For example, one study in monkeys estimated that a dose of 0.020 mg/kg (ID50) was required to achieve 50% occupancy of the SERT. nih.govresearchgate.net

Similarly, a dose-occupancy study in beagle dogs using the radiotracer [¹¹C]DASB determined that a daily dose of 1.85 mg/kg was necessary to achieve the therapeutic target of 80% SERT occupancy in the basal ganglia. plos.org These animal occupancy studies are crucial for translating preclinical findings to clinical settings, helping to predict the doses required to achieve significant target engagement in humans.

Table 2: SERT Occupancy in Animal Models
Animal ModelTechniqueFindingReference
Non-human primatePET with [¹¹C]MADAMID50 (dose for 50% occupancy) was 0.020 mg/kg. nih.govresearchgate.net
Beagle dogPET with [¹¹C]DASB1.85 mg/kg/day dose calculated to achieve 80% SERT occupancy. plos.org

Behavioral assays in animals are used to assess the functional consequences of modulating the serotonergic system. The emission of ultrasonic vocalizations (USVs) by rodent pups when separated from their mother is a well-established behavioral paradigm sensitive to serotonergic manipulation. mdpi.comcornell.edu These distress calls are considered an indicator of an anxiety-like state and can be attenuated by anxiolytic and antidepressant compounds.

Studies have shown that escitalopram potently reduces the number of isolation-induced USVs in rat pups, an effect consistent with its anxiolytic and antidepressant properties. nih.gov This model has also been instrumental in demonstrating the in vivo functional antagonism of R-citalopram. When administered alongside escitalopram, R-citalopram can blunt the inhibitory effect of escitalopram on USVs. nih.gov This behavioral outcome corroborates the neurochemical findings from microdialysis studies and supports the hypothesis that R-citalopram interferes with the action of escitalopram at the SERT, providing a mechanistic rationale for the development of escitalopram as a single-enantiomer drug. nih.govnih.gov

Drug Discovery and Development Aspects Chemical and Translational

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The development of escitalopram (B1671245) from its racemic parent, citalopram (B1669093), is a classic example of the importance of stereochemistry in drug action. Citalopram is a mixture of two mirror-image isomers, R-citalopram and S-citalopram (escitalopram). psychopharmacologyinstitute.compsychopharmacologyinstitute.com The antidepressant effect of citalopram is almost exclusively due to the S-enantiomer, which is approximately 150 times more potent as a serotonin (B10506) reuptake inhibitor than the R-enantiomer. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in elucidating the chemical features of the citalopram scaffold that govern its interaction with the serotonin transporter (SERT). Key structural elements influencing its activity include the central phthalane ring, the dimethylaminopropyl side chain, and the two aromatic rings. nih.govacs.org Modifications to these moieties have been systematically investigated to understand their impact on binding affinity and selectivity for SERT.

A systematic SAR study based on the citalopram and talopram (B1681224) scaffolds revealed that the cyano group has the most significant influence on the allosteric effect of these compounds. nih.gov The fluorine atom and the dimethyl group on the phthalane ring also contribute to the allosteric activity. nih.gov Furthermore, SAR studies on citalopram analogues have shown that substitutions at the 4- and 5-positions of the dihydroisobenzofuran ring are generally well-tolerated for SERT binding. acs.org For instance, a 5-bromo substituted analogue demonstrated comparable activity and selectivity to citalopram. acs.org

The table below summarizes the key SAR findings for citalopram derivatives.

Modification SiteSubstituentEffect on SERT Binding/Activity
Phthalane Ring (5-position)Cyano (CN)High influence on allosteric effect nih.gov
Phenyl Ring (4-position)Fluoro (F)Contributes to allosteric effect nih.gov
Phthalane RingDimethyl groupInfluences allosteric effect nih.gov
Dihydroisobenzofuran Ring (4- & 5-positions)Various substituentsGenerally well-tolerated acs.org
Dihydroisobenzofuran Ring (5-position)Bromo (Br)Maintained high activity and selectivity acs.org
Dihydroisobenzofuran Ring (5-position)Iodo (I)Demonstrated high binding affinity and selectivity acs.org

From a structure-property relationship (SPR) perspective, the physicochemical properties of escitalopram contribute to its favorable pharmacokinetic profile. Its moderate lipophilicity, reflected by its xLogP value, is suitable for oral administration. biorxiv.org

Rational Drug Design Principles Applied to Serotonergic Compounds

The design of selective serotonin reuptake inhibitors (SSRIs) like escitalopram is rooted in the principle of targeting a specific biological entity, in this case, the serotonin transporter (SERT). biorxiv.org The primary goal is to inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission. biorxiv.orgnih.gov

A key rational design principle applied in the development of escitalopram was the recognition of stereospecificity in drug-receptor interactions. nih.gov By isolating the S-enantiomer from the racemic citalopram, a more potent and selective inhibitor of SERT was obtained. nih.govnih.gov This approach is based on the understanding that the three-dimensional structure of a drug molecule is critical for its interaction with the binding site of its target protein. researchgate.net

Escitalopram's high selectivity for SERT over other monoamine transporters, such as those for norepinephrine (B1679862) and dopamine (B1211576), is a hallmark of its rational design. psychopharmacologyinstitute.comnih.gov This selectivity is attributed to the specific molecular interactions between escitalopram and the amino acid residues within the SERT binding pocket. researchgate.net

Furthermore, the discovery of an allosteric binding site on SERT, distinct from the primary (orthosteric) binding site, has introduced a new dimension to the rational design of SERT inhibitors. nih.govguidetopharmacology.org Escitalopram binds to both the orthosteric and allosteric sites, with its binding to the allosteric site thought to stabilize its binding at the primary site, thereby prolonging the inhibition of serotonin reuptake. nih.govidrblab.orgacs.org This dual-site interaction is a unique feature of escitalopram's mechanism of action and contributes to its clinical efficacy. nih.govguidetopharmacology.org

Lead Optimization Strategies (Chemical Modification)

The development of escitalopram from citalopram is a prime example of lead optimization through chiral separation. The initial lead compound, citalopram, was a racemic mixture. psychopharmacologyinstitute.compsychopharmacologyinstitute.com The key optimization strategy was the resolution of the enantiomers to isolate the more active S-enantiomer (escitalopram). nih.gov

Further lead optimization efforts for compounds based on the citalopram scaffold have focused on modifying its structure to enhance affinity and selectivity for the allosteric site of SERT. nih.govresearchgate.net One study explored the structural changes on the citalopram scaffold in relation to the SAR at the allosteric (S2) site. researchgate.net This involved synthesizing and evaluating a series of citalopram analogues with modifications to the phthalane and phenyl rings. researchgate.net

A systematic structure-activity relationship study aimed at identifying substituents that confer selectivity for the allosteric site revealed that a dimethyl citalopram derivative exhibited a twofold selectivity for the allosteric site over the primary (S1) binding site. nih.gov This finding suggests that further chemical modifications could lead to the development of drugs that specifically target the allosteric site of SERT, potentially offering novel therapeutic benefits. nih.govresearchgate.net

The following table outlines some of the lead optimization strategies applied to the citalopram scaffold.

StrategyModificationOutcome
Chiral ResolutionIsolation of S-enantiomerDevelopment of escitalopram with enhanced potency nih.govnih.gov
Allosteric Site TargetingSynthesis of citalopram analoguesIdentification of compounds with selectivity for the S2 site nih.govresearchgate.net
Substituent ModificationReplacement of the 5-fluorophenyl ringExploration of SAR at the allosteric site researchgate.net

Patent Landscape and Intellectual Property Related to Escitalopram Synthesis and Forms

The intellectual property surrounding escitalopram encompasses its synthesis, various salt forms, and crystalline structures (polymorphs). The original patents for citalopram have expired, allowing for the development of generic versions. google.com However, patents specifically covering escitalopram, its synthesis, and novel forms have provided extended market exclusivity.

Patents have been granted for various crystalline forms of escitalopram oxalate (B1200264), designated as Form I and Form II, each characterized by a unique X-ray powder diffraction pattern. google.com The development of new salt forms, such as escitalopram gentisate, and their solid-state forms, also represents a strategy to extend the intellectual property protection of escitalopram. google.comepo.org These different salt and polymorphic forms can influence the physicochemical properties of the drug, such as solubility and stability, which are important for formulation and bioavailability. google.comepo.org

The synthesis of escitalopram and its intermediates is also a subject of patent protection. For instance, processes for the preparation of escitalopram and its salts, including the resolution of the citalopram diol intermediate, have been patented. justia.com During the process optimization of escitalopram oxalate, novel impurities have been identified, isolated, and characterized, leading to improvements in the yield and purity of the final drug product. semanticscholar.org

Computational Approaches in Drug Discovery for SERT Inhibitors

Computational methods have become indispensable in the discovery and development of SERT inhibitors, providing insights into drug-receptor interactions at a molecular level and facilitating the rational design of new drug candidates. biorxiv.orgbiorxiv.orgnih.govresearchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as SERT. acs.orgbau.edu.tracs.orgnih.gov This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structures of known active compounds to identify new ones with similar properties. acs.org

In the context of SERT inhibitors, virtual screening of chemical databases has successfully identified novel candidate compounds targeting both the central (S1) and allosteric (S2) binding sites. bau.edu.tr Ligand-based virtual screening, coupled with rational molecular hybridization, has also been employed to transform a hit from a virtual screen into a selective serotonin reuptake inhibitor. acs.org

Ligand-based design often involves the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity. biorxiv.org Such models, derived from a series of known SERT inhibitors, can serve as a template for the design of new SSRIs. biorxiv.orgresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.orgbrieflands.comresearchgate.netresearchgate.netnih.gov For escitalopram, docking studies have been instrumental in understanding its binding mode within the SERT. researchgate.netresearchgate.net These studies have helped to elucidate the specific interactions between escitalopram and key amino acid residues in both the orthosteric and allosteric binding sites of SERT. iphy.ac.cnpreprints.org

The table below presents key amino acid residues in SERT that interact with escitalopram, as identified through computational studies.

Binding SiteInteracting ResiduesType of Interaction
Orthosteric (S1)Tyr95, Ser438Hydrogen bonds, hydrophobic interactions iphy.ac.cn
Allosteric (S2)Arg104Hydrogen bonds, hydrophobic interactions iphy.ac.cn

Molecular dynamics (MD) simulations provide a more dynamic view of the drug-receptor interaction, allowing researchers to observe the conformational changes in both the ligand and the protein over time. idrblab.orgacs.orgrsc.org MD simulations have revealed that the binding of escitalopram to the allosteric site of SERT enhances its binding to the orthosteric site and can block its dissociation. idrblab.orgacs.org These simulations have also identified a conformational coupling between extracellular and intracellular salt bridges in SERT upon allosteric modulation by escitalopram. idrblab.orgacs.org By combining molecular docking and MD simulations, a deeper understanding of the inhibitory mechanism of SSRIs, including escitalopram, can be achieved. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to ascertain the relationship between the structural properties of chemical compounds and their biological activities. longdom.orgslideshare.net QSAR models formulate a mathematical relationship between chemical structure and biological activity for a series of compounds, which can then be used to predict the activity of new, unsynthesized molecules. longdom.orgwikipedia.org This predictive capability is a valuable tool in drug discovery for designing and optimizing lead compounds, helping to prioritize synthetic efforts and reduce costs. nih.gov

In the context of escitalopram and other selective serotonin reuptake inhibitors (SSRIs), QSAR studies have been employed to understand the structural requirements for potent inhibition of the serotonin transporter (SERT). A notable 3D-QSAR study was conducted to explore the interactions of various antidepressants, including escitalopram, with the SERT active site. nih.gov This study aimed to elucidate the contribution of different membrane ions and molecular fields to the antidepressant activity.

The research involved developing 3D-QSAR models that correlated the SERT binding affinity of a training set of antidepressants with their electrostatic and hydrogen-bond donor/acceptor fields, considering the influence of membrane ions like sodium, potassium, and calcium. nih.gov The resulting models demonstrated good predictive power, with significant cross-validated correlation (q²) and fitted correlation (r²) coefficients, indicating a robust relationship between the calculated fields and the observed biological activity. nih.gov

A key outcome of this modeling was the prediction of SERT affinity for a newly designed library of 24 escitalopram derivatives. nih.gov The models suggested that adding specific hydrophobic groups (such as ethyl, i-propyl, or t-butyl) to the phenyl ring or the amine tail of the escitalopram structure could enhance its antidepressant activity. nih.gov This was hypothesized to be due to an improved hydrophobic effect, which may facilitate the passage of the molecule through biological membranes. nih.gov The study highlighted the utility of QSAR in generating novel molecular hypotheses and guiding the design of next-generation antidepressants with potentially improved efficacy. nih.gov

Table 1: Key Findings of 3D-QSAR Modeling for Escitalopram and Analogs
ParameterDescriptionValue/FindingReference
Model TypeThe specific type of QSAR model developed.3D-QSAR nih.gov
Biological TargetThe protein target for which the activity was modeled.Serotonin Transporter (SERT) nih.gov
Statistical Metric (q²)Cross-validated correlation coefficient, indicating the predictive ability of the model.0.5 - 0.6 nih.gov
Statistical Metric (r²)Fitted correlation coefficient, indicating how well the model fits the training data.0.7 - 0.82 nih.gov
Key Structural InsightsStructural modifications predicted to improve activity.Addition of hydrophobic groups (ethyl, i-propyl, t-butyl) to the phenyl ring and amine tail may improve antidepressant activity. nih.gov
Number of New Derivatives ModeledThe number of new escitalopram structures designed and evaluated in silico.24 nih.gov

AI and Machine Learning Applications in Chemical Space Exploration

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis and exploration of vast chemical spaces. skoltech.runih.govextrapolations.com These technologies can identify novel drug candidates, predict compound properties, and uncover new therapeutic uses for existing drugs. biorxiv.orgnih.gov While the de novo design of escitalopram analogs using generative AI is an area of active research, several studies have successfully applied ML to understand and predict the effects of escitalopram itself.

One innovative study developed a logic-based mechanistic machine learning method called LogiRx to predict drug-induced pathways. biorxiv.orgnih.gov When applied to escitalopram, the LogiRx model predicted that the drug could prevent cardiomyocyte hypertrophy through an "off-target" serotonin receptor/PI3Kγ pathway. biorxiv.orgnih.gov This finding, which suggests a potential repurposing of escitalopram for cardiac conditions, was subsequently validated experimentally in cell cultures and mouse models. biorxiv.orgnih.gov

Machine learning has also been used in a clinical context to enhance precision medicine for escitalopram. A study utilizing a support vector machine classifier was able to predict the outcome of escitalopram treatment in patients with major depressive disorder using electroencephalography (EEG) data. nih.gov The model achieved an accuracy of 79.2% using only baseline EEG recordings, demonstrating the potential of ML to serve as a treatment planning tool and expedite the process of finding an effective antidepressant for individual patients. nih.gov Furthermore, another ML model was developed to predict the side effects of escitalopram and sertraline (B1200038) in children and adolescents using electronic health records and pharmacokinetic data, achieving an area under the receiver operating characteristic curve (AUROC) of 0.73 for the individual escitalopram model. researchgate.net

Table 2: Applications of Machine Learning in Escitalopram Research
Application AreaMachine Learning MethodObjectiveKey Finding/OutcomeReference
Drug RepurposingLogiRx (logic-based mechanistic model)Discover how escitalopram attenuates cardiomyocyte hypertrophy.Predicted that escitalopram prevents hypertrophy via an "off-target" serotonin receptor/PI3Kγ pathway. biorxiv.orgnih.gov
Treatment Outcome PredictionSupport Vector Machine (SVM)Predict response to escitalopram in patients with major depressive disorder using EEG data.Achieved 79.2% accuracy in predicting responders vs. non-responders from baseline EEG data. nih.gov
Side Effect PredictionPenalized Logistic RegressionPredict side effects in youth treated with escitalopram or sertraline.The model for escitalopram yielded an AUROC of 0.73, leveraging pharmacokinetic and electronic health record data. researchgate.net

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned
Compound Name
Agomelatine
Amitriptyline
Atomoxetine
Bupropion
Citalopram
Desipramine
Desvenlafaxine
Duloxetine
Escitalopram
Escitalopram hydrobromide
Fluoxetine (B1211875)
Fluvoxamine
Imipramine
Mifepristone
Milnacipran
Mirtazapine
Nefazodone
Nortriptyline
Paroxetine
Reboxetine
Sertraline
Trazodone
Venlafaxine
Vilazodone
Zimelidine

Future Research Directions and Emerging Methodologies

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The development and application of advanced spectroscopic and imaging techniques are crucial for the real-time analysis of escitalopram (B1671245), offering deeper insights into its chemical behavior and physiological effects. While traditional methods like UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) are well-established for the quantification of escitalopram in bulk and dosage forms, newer techniques provide more dynamic and in-situ information. ijnrd.orgcihanuniversity.edu.iqnih.govpensoft.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, has been utilized to study the molecular structure of escitalopram. researchgate.net These non-destructive techniques can provide detailed information about the chemical bonds and functional groups within the molecule. researchgate.net

In the realm of advanced imaging, techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) are being employed to investigate the in-vivo effects of escitalopram. cambridge.orgnih.gov PET studies using radiolabeled tracers like [11C]DASB allow for the measurement of serotonin (B10506) transporter (SERT) availability and occupancy by escitalopram in the brain, providing direct evidence of its target engagement. cambridge.org Pharmaco-fMRI (phMRI) studies can detect changes in brain activity patterns in response to escitalopram, offering a non-invasive way to assess its pharmacodynamic effects on neural circuits. nih.govoup.com These imaging modalities are powerful tools for understanding the neurobiological mechanisms of escitalopram and can aid in the development of more targeted therapies.

Future research in this area will likely focus on the development of novel spectroscopic probes and imaging agents with higher sensitivity and specificity for real-time monitoring of escitalopram's distribution and interaction with its biological targets.

Novel Synthetic Methodologies for Enantiopure Compounds

The therapeutic superiority of the (S)-enantiomer, escitalopram, over the racemic citalopram (B1669093) has driven the development of various novel synthetic methodologies to produce enantiopure compounds. nih.gov Traditional methods often relied on the resolution of racemic citalopram or its intermediates. jst.go.jp However, modern approaches focus on asymmetric synthesis to directly obtain the desired enantiomer, which is more efficient and cost-effective.

Several innovative strategies have been reported for the enantioselective synthesis of escitalopram. One approach involves the chromatographic separation of the enantiomers of citalopram or a key intermediate using a chiral stationary phase. nih.gov Another promising methodology is the lithiation-borylation reaction, which has been successfully applied to the asymmetric synthesis of a highly functionalized tertiary alcohol intermediate that can be converted to escitalopram. nih.gov This method has been shown to tolerate various functional groups present in the molecule. nih.gov

Furthermore, an enantioselective synthesis of escitalopram has been achieved through an arylogous Michael addition to chiral alkenoyl oxazolidinones, catalyzed by a crown ether under phase-transfer conditions. This protocol is notable for not requiring anhydrous conditions and utilizing commercially available starting materials. Additionally, a highly enantioselective rhodium-catalyzed addition of arylboroxines to simple aryl ketones has been reported as an efficient route to escitalopram. elsevierpure.com

These novel synthetic methodologies represent significant advancements in the production of enantiopure escitalopram, ensuring higher purity and reducing the potential for side effects associated with the (R)-enantiomer.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Preclinical Research

The integration of "omics" technologies, such as proteomics and metabolomics, in preclinical research is providing a more holistic understanding of the molecular mechanisms underlying the action of escitalopram. These approaches allow for the large-scale study of proteins and metabolites, offering insights beyond the primary pharmacological target. jst.go.jpnih.govnih.govelsevierpure.comoup.comastate.edunih.govsemanticscholar.orgfrontiersin.orgresearchgate.net

Proteomics: Pharmacoproteomic investigations have been employed to uncover the molecular mechanisms of antidepressant action and identify potential biomarkers of therapeutic response. nih.govresearchgate.net Studies in animal models have shown that escitalopram treatment can modulate the expression of proteins involved in crucial cellular pathways, including cytoskeleton organization, neuronal development, and synaptic plasticity. nih.govoup.com For instance, in a rat model of depression, escitalopram was found to influence proteins involved in carbohydrate metabolism and vesicle-mediated transport. oup.com These findings suggest that the therapeutic effects of escitalopram extend beyond serotonin reuptake inhibition to include broader effects on intracellular signaling and neuronal function. nih.gov Urinary proteomic analysis has also been explored to identify candidate biomarkers for predicting treatment response to escitalopram in patients with major depressive disorder. frontiersin.org

Metabolomics: Metabolomic studies have been instrumental in identifying metabolic signatures associated with escitalopram exposure and response. jst.go.jpnih.govelsevierpure.comastate.edu By analyzing the profiles of small-molecule metabolites in biological samples, researchers can gain insights into the downstream effects of the drug. Targeted metabolomics of plasma from patients treated with escitalopram have revealed significant changes in neurotransmitter-related pathways, including the tryptophan and tyrosine pathways. nih.govelsevierpure.com Notably, reductions in serotonin and increases in indole (B1671886) derivatives, which are influenced by gut microbial co-metabolism, have been observed. nih.govelsevierpure.comastate.edu These findings highlight the potential role of the gut-brain axis in the therapeutic effects of escitalopram. Furthermore, metabolomic profiling has shown the potential to distinguish between clinical responders and non-responders to escitalopram treatment, suggesting its utility in personalized medicine. jst.go.jp

The integration of these omics technologies provides a powerful systems-level view of the biological effects of escitalopram, paving the way for the discovery of novel therapeutic targets and biomarkers for treatment optimization.

Continued Exploration of Solid-State Forms and Their Impact on Chemical Properties

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its physicochemical characteristics, such as solubility, stability, and bioavailability. While escitalopram is commonly available as the oxalate (B1200264) or hydrobromide salt, research into novel salt forms and polymorphs continues to be an active area of investigation. oup.comresearchgate.netwikipedia.org

Different salt forms of an API can possess distinct properties. researchgate.net The selection of an appropriate salt is a critical step in drug development, as it can improve handling characteristics, dissolution profiles, and shelf-life. researchgate.net For instance, the escitalopram gentisate salt and its solid-state forms have been a subject of recent study. researchgate.net

The existence of various crystalline forms, or polymorphs, of escitalopram hydrobromide can also impact its therapeutic efficacy. Each polymorph can have a unique crystal lattice structure, leading to differences in physical properties. The characterization of these solid-state forms is essential for ensuring consistent product quality and performance. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly used to identify and characterize different solid-state forms.

Future research in this area will likely focus on the discovery and characterization of new salt forms and polymorphs of escitalopram with improved physicochemical properties. A thorough understanding of the solid-state landscape of this compound is crucial for the development of robust and effective pharmaceutical formulations.

Development of Prodrug Strategies from a Chemical Perspective

The development of prodrugs is a well-established chemical strategy to overcome undesirable physicochemical and pharmacokinetic properties of a drug molecule, such as poor solubility, chemical instability, or rapid metabolism. ijnrd.orgnih.govresearchgate.netmdpi.com A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound.

While specific prodrugs of escitalopram are not widely reported in the literature, the chemical structure of escitalopram presents several functional groups that could be amenable to prodrug design. The primary and tertiary amine groups, as well as the nitrile group, could potentially be modified to create prodrugs with enhanced properties. For example, the tertiary amine could be converted into a quaternary ammonium (B1175870) salt or an N-oxide to improve water solubility for parenteral formulations.

The main objectives of a prodrug strategy for escitalopram could include:

Improving oral bioavailability: By masking polar functional groups, a prodrug could have increased lipophilicity, leading to better absorption from the gastrointestinal tract.

Enhancing brain penetration: Modification of the chemical structure could facilitate transport across the blood-brain barrier.

Prolonging duration of action: A prodrug could be designed for slow conversion to the active drug, thereby maintaining therapeutic concentrations for a longer period and reducing dosing frequency.

Targeted delivery: A prodrug could be designed to be activated by specific enzymes that are predominantly located in the target tissue, thereby increasing efficacy and reducing systemic side effects.

The design of a successful prodrug requires a careful balance between the desired properties of the prodrug and the efficiency of its conversion to the active drug in vivo. ijnrd.org Future research in this area could explore various chemical modification strategies, such as esterification, amidation, or the use of carrier-linked systems, to develop novel prodrugs of escitalopram with improved therapeutic profiles. ijnrd.org

Mechanistic Understanding of Drug-Drug Interactions (In Vitro/Computational)

A thorough understanding of the potential for drug-drug interactions (DDIs) is critical for the safe and effective use of escitalopram. In vitro and computational approaches are increasingly being used to predict and elucidate the mechanisms of these interactions at a molecular level.

Escitalopram is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main enzymes involved in its biotransformation are CYP2C19, CYP3A4, and CYP2D6. clinpgx.org In vitro studies using human liver microsomes are essential for identifying the specific CYP isoforms responsible for the metabolism of a drug and for determining its potential to inhibit or induce these enzymes. Escitalopram itself is considered a weak inhibitor of the CYP system. clinpgx.org However, co-administration with potent inhibitors of CYP2C19 or CYP2D6 can lead to increased plasma concentrations of escitalopram. wikipedia.org

Computational methods, such as molecular docking and density functional theory (DFT), are powerful tools for investigating DDIs at an atomic level. astate.edu For example, a study on the interaction between escitalopram and the nonsteroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and paracetamol used DFT and molecular docking to explore how these drugs interact. astate.edu The results suggested that the activity of the drugs can be altered depending on the site of interaction and that the escitalopram-paracetamol couple may be more bioavailable than the escitalopram-ibuprofen couple. astate.edu These computational approaches can provide valuable insights into the binding modes and energetic favorability of drug-drug complexes, helping to predict potential interactions before they are observed in a clinical setting.

Future research will likely involve the use of more sophisticated computational models, such as molecular dynamics simulations, to study the dynamic nature of drug-drug and drug-enzyme interactions. The integration of in vitro experimental data with in silico predictions will be crucial for developing a comprehensive and predictive understanding of the DDI profile of this compound.

Q & A

Q. What validated analytical methods are recommended for quantifying Escitalopram hydrobromide in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

  • Chromatographic conditions : Reverse-phase C18 columns, mobile phase of phosphate buffer and acetonitrile (e.g., 65:35 v/v), flow rate ~1.0 mL/min .
  • Validation : Ensure specificity, linearity (e.g., 5–200 ng/mL), precision (RSD <5%), and recovery rates (85–115%) per pharmacopeial guidelines. Include tests for related compounds (e.g., citalopram enantiomers) using retention time comparisons .

Q. How are depression rating scales like HAM-D and MADRS applied to assess Escitalopram’s efficacy in clinical trials?

  • Hamilton Depression Rating Scale (HAM-D) : Focuses on 17–21 items (e.g., mood, guilt, insomnia) scored 0–4. Requires trained raters to ensure inter-rater reliability (kappa >0.8) .
  • Montgomery-Åsberg Depression Rating Scale (MADRS) : Prioritizes 10 symptoms sensitive to treatment changes (e.g., apparent sadness, lassitude). Scores ≥30 indicate severe depression; a ≥50% reduction post-treatment signifies response .
  • Methodology : Double-blinded trials with baseline and endpoint assessments, using ANCOVA to adjust for baseline severity .

Q. What safety parameters are critical in preclinical studies of this compound?

  • Cardiotoxicity : Monitor QT interval prolongation via ECG in animal models (e.g., rodents) at supratherapeutic doses (≥30 mg/kg). Compare to positive controls (e.g., cisapride) .
  • Neurobehavioral effects : Use forced swim or tail suspension tests to assess acute toxicity and paradoxical effects (e.g., increased immobility at high doses) .

Advanced Research Questions

Q. How can researchers design experiments to investigate enantiomer-specific pharmacodynamics of Escitalopram versus Citalopram?

  • Chiral separation : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate S- and R-enantiomers .
  • In vitro assays : Compare binding affinity (Ki) to serotonin transporters (SERT) using radioligand displacement (e.g., [³H]-citalopram). Escitalopram (S-enantiomer) typically shows 10–30× higher affinity than R-citalopram .
  • Behavioral models : Administer enantiomers separately in rodent despair tests; analyze dose-response curves to confirm S-enantiomer’s superior efficacy .

Q. How should contradictory findings in Escitalopram’s efficacy across demographic subgroups be addressed?

  • Subgroup analysis : Stratify data by age, sex, and comorbidities (e.g., cardiovascular disease) using logistic regression. Adjust for confounders like CYP2C19 metabolizer status .
  • Meta-analysis : Pool data from trials with similar designs (e.g., fixed-dose, 10–20 mg/day). Use random-effects models to quantify heterogeneity (I² statistic) and publication bias (funnel plots) .

Q. What statistical approaches optimize longitudinal studies on Escitalopram’s relapse prevention?

  • Mixed-effects models : Account for repeated measures (e.g., MADRS scores at 0, 4, 8 weeks) and missing data via maximum likelihood estimation .
  • Survival analysis : Calculate time-to-relapse using Kaplan-Meier curves and Cox proportional hazards models. Define relapse as MADRS score ≥15 after remission .

Q. How can multi-omics data (e.g., pharmacogenomics, metabolomics) enhance predictive models of Escitalopram response?

  • GWAS integration : Identify SNPs (e.g., SLC6A4, HTR2A) associated with plasma levels or side effects. Apply machine learning (e.g., LASSO regression) to build polygenic risk scores .
  • Metabolomic profiling : Use LC-MS to quantify serotonin, kynurenine, and BDNF in serum. Corrogate metabolite shifts (∆ week 8 vs. baseline) with MADRS improvements via partial least squares-discriminant analysis .

Methodological Considerations

  • Ethical design : For human trials, ensure informed consent documents detail QT prolongation risks. Exclude participants with baseline QTc >450 ms .
  • Reproducibility : Pre-register protocols (e.g., ClinicalTrials.gov ) and share raw HPLC chromatograms or ECG datasets in public repositories .
  • Literature synthesis : Systematically review preclinical and clinical studies using PRISMA guidelines, emphasizing dose-dependent effects and enantiomer comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Escitalopram hydrobromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Escitalopram hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.